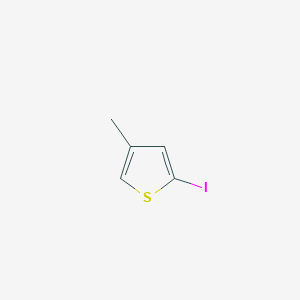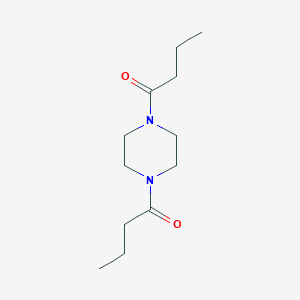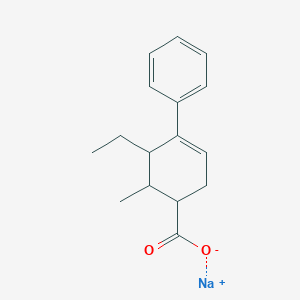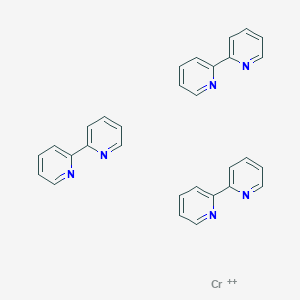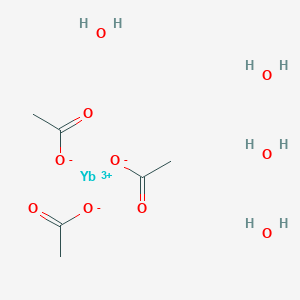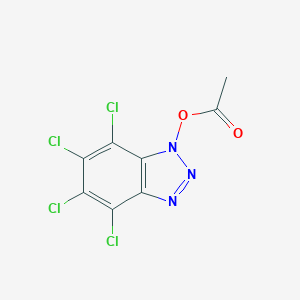![molecular formula C22H18 B099996 Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene CAS No. 19399-64-5](/img/structure/B99996.png)
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, also known as PCDN, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its unique structure and potential applications in various fields. PCDN has a complex structure with five fused rings and twenty-two carbon atoms, which makes it a challenging compound to synthesize. In
作用機序
The mechanism of action of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is not well understood, but it is believed to involve the interaction of the compound with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to bind to DNA and induce structural changes, which may lead to DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to interact with proteins and enzymes, which may affect their activity and function.
生化学的および生理学的効果
The biochemical and physiological effects of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene are not well studied, but it is believed to have potential toxicity due to its complex structure and potential interaction with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to induce DNA damage and mutations in vitro, but its effects in vivo are not well understood. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to have potential cytotoxic effects, which may limit its use in certain applications.
実験室実験の利点と制限
The advantages of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to have potential use as a fluorescent probe for detecting DNA damage and mutations, as well as in organic electronics such as OLEDs and OPVs. However, the limitations of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action and biochemical and physiological effects.
将来の方向性
There are several future directions for research on Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene. One potential direction is to further explore its potential use as a fluorescent probe for detecting DNA damage and mutations. Another direction is to investigate its potential use in organic electronics, such as OLEDs and OPVs, and to develop new methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene that are more efficient and scalable. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, and to explore its potential use in other applications such as drug delivery and imaging.
合成法
The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is a complex process that involves multiple steps and requires specialized equipment. One of the most commonly used methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cycloadduct. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene can be synthesized by the Diels-Alder reaction of 1,3,5,7-tetraacetyl-2,6-dimethyl-8,9-dihydroxy-1,2,3,4-tetrahydronaphthalene with 1,2,4,5-tetracyanobenzene. The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is challenging due to the high reactivity of the compound, which requires careful control of reaction conditions such as temperature, pressure, and reaction time.
科学的研究の応用
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been the subject of scientific research due to its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been studied for its potential use as a fluorescent probe for detecting DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its high electron affinity and excellent charge transport properties.
特性
CAS番号 |
19399-64-5 |
|---|---|
製品名 |
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2 |
InChIキー |
UTPXWFJGSINFMQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
正規SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
同義語 |
5,6,8,9-Tetrahydrodibenz[a,j]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



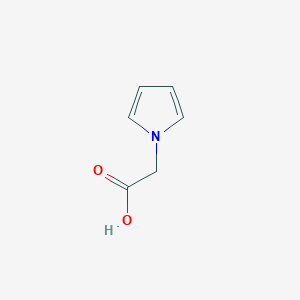
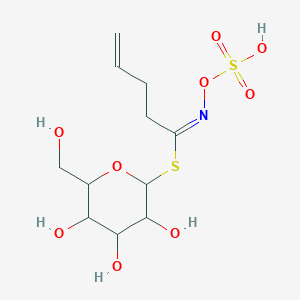
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
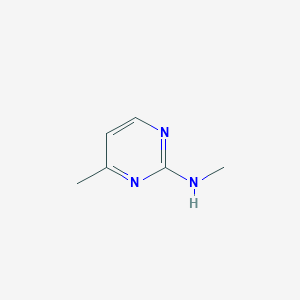
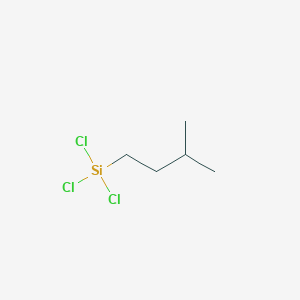
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
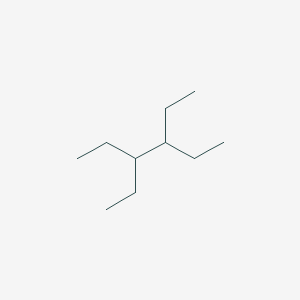
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
